

# 2-Amino-6-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Amino-6-methoxypyridine

Cat. No.: B105723

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**2-Amino-6-methoxypyridine** has emerged as a pivotal building block in organic synthesis, offering a unique combination of reactive sites that enable the construction of complex molecular architectures. Its pyridine core, substituted with both an activating amino group and a methoxy group, provides a versatile scaffold for the development of novel pharmaceuticals, agrochemicals, and functional materials.<sup>[1]</sup> The strategic placement of these functional groups allows for a wide range of chemical transformations, including palladium-catalyzed cross-coupling reactions, cyclizations, and condensations, making it an invaluable tool for synthetic chemists. This guide provides a comprehensive overview of the chemical properties, reactivity, and synthetic applications of **2-Amino-6-methoxypyridine**, complete with detailed experimental protocols and quantitative data to facilitate its use in the laboratory.

## Chemical and Physical Properties

**2-Amino-6-methoxypyridine** is a white to light yellow crystalline solid at room temperature.<sup>[1]</sup> A summary of its key physical and chemical properties is presented in the table below.

| Property          | Value                                          | Reference(s)                            |
|-------------------|------------------------------------------------|-----------------------------------------|
| Molecular Formula | C <sub>6</sub> H <sub>8</sub> N <sub>2</sub> O | <a href="#">[2]</a>                     |
| Molecular Weight  | 124.14 g/mol                                   | <a href="#">[2]</a>                     |
| Melting Point     | 108-112 °C                                     | <a href="#">[1]</a>                     |
| Boiling Point     | 115 °C at 13 mmHg                              | <a href="#">[3]</a>                     |
| Appearance        | White to light yellow crystalline powder       | <a href="#">[1]</a>                     |
| Solubility        | Slightly soluble in water                      | <a href="#">[3]</a> <a href="#">[4]</a> |
| CAS Number        | 17920-35-3                                     | <a href="#">[2]</a>                     |

## Spectroscopic Data

The structural identity of **2-Amino-6-methoxypyridine** can be confirmed by various spectroscopic techniques.

| Technique           | Data                                                                                                                                                                                                                                                                                                                 |
|---------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Spectral data for the related compound 2-Amino-6-methylpyridine shows characteristic shifts for the pyridine ring protons and the methyl group. For 2-Amino-6-methoxypyridine, one would expect signals for the methoxy group protons, the amino group protons, and the three aromatic protons on the pyridine ring. |
| <sup>13</sup> C NMR | The <sup>13</sup> C NMR spectrum would show six distinct signals corresponding to the six carbon atoms in the molecule, with the chemical shifts influenced by the attached functional groups (amino, methoxy, and the pyridine nitrogen).                                                                           |
| Mass Spectrometry   | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. <a href="#">[2]</a>                                                                                                                                                                                          |
| IR Spectroscopy     | The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-N stretching, C-O stretching of the methoxy group, and aromatic C-H and C=C/C=N stretching of the pyridine ring.                                                                                         |

## Reactivity and Synthetic Applications

The reactivity of **2-Amino-6-methoxypyridine** is governed by the interplay of its amino and methoxy groups, and the pyridine nitrogen. The amino group is a nucleophilic center and can participate in a variety of reactions, including acylation, alkylation, and condensation. The pyridine ring can be functionalized through electrophilic substitution, although the presence of the activating amino group directs incoming electrophiles. More commonly, the pyridine ring is functionalized via palladium-catalyzed cross-coupling reactions, often requiring prior halogenation of the ring.

## Palladium-Catalyzed Cross-Coupling Reactions

**2-Amino-6-methoxypyridine** and its halogenated derivatives are excellent substrates for palladium-catalyzed cross-coupling reactions, which are fundamental transformations for the formation of carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.<sup>[1][5]</sup> A halogenated derivative of **2-Amino-6-methoxypyridine** can be coupled with a wide range of primary and secondary amines to introduce diverse substituents.

**Experimental Protocol: Buchwald-Hartwig Amination of a Bromopyridine with an Amine (General Procedure)**

This protocol is a general guideline and may require optimization for specific substrates.

**Materials:**

- Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
- Amine (1.2 equiv)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ ) (0.02 equiv)
- Phosphine ligand (e.g., Xantphos) (0.04 equiv)
- Sodium tert-butoxide ( $\text{NaOtBu}$ ) (1.4 equiv)
- Anhydrous toluene

**Procedure:**

- To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, sodium tert-butoxide,  $\text{Pd}(\text{OAc})_2$ , and the phosphine ligand.
- Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
- Add anhydrous toluene, followed by the amine.
- Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

- Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
- Upon completion, cool the reaction to room temperature.
- Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Quantitative Data for Buchwald-Hartwig Amination of Related Aminopyridines

| Aryl Halide             | Amine           | Catalyst (mol%)                          | Ligand (mol%)  | Base (equiv)     | Solvent | Temp (°C) | Yield (%) |
|-------------------------|-----------------|------------------------------------------|----------------|------------------|---------|-----------|-----------|
| 2-Bromopyridine         | Morpholine      | Pd <sub>2</sub> (dba) <sub>3</sub> (1.5) | XPhos (3.6)    | NaOtBu (1.4)     | Toluene | 100       | 94        |
| 3-Bromo-2-aminopyridine | Morpholine      | Pre-L3 (RuPhos precatalyst) (2)          | -              | LiHMDS (2.5)     | THF     | 65        | 83        |
| 2-Bromopyridine         | Volatile amines | Pd(OAc) <sub>2</sub> (1-5)               | dppp (1.5-7.5) | NaOtBu (1.4-2.0) | Toluene | 80-100    | 55-98     |

This data is for analogous compounds and serves as a reference for expected reactivity.

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound. Halogenated **2-amino-6-methoxypyridine** can be coupled with various aryl or vinyl boronic acids or their esters to synthesize biaryl and vinyl-substituted pyridines.

## Experimental Protocol: Suzuki-Miyaura Coupling of a Bromopyridine with an Arylboronic Acid (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

### Materials:

- Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ ) (0.05 equiv)
- Base (e.g.,  $\text{K}_3\text{PO}_4$ ) (2.5 equiv)
- Anhydrous 1,4-dioxane
- Degassed water

### Procedure:

- To a Schlenk flask, add the aryl bromide, arylboronic acid, and potassium phosphate.
- Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.
- Under the inert atmosphere, add the palladium catalyst.
- Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
- Stir the reaction mixture at 85-95 °C.
- Monitor the reaction progress by TLC or LC-MS.
- Upon completion, cool the mixture to room temperature.
- Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
- Transfer the filtrate to a separatory funnel and wash with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

#### Quantitative Data for Suzuki-Miyaura Coupling of Related Aminopyridines

| Aryl Halide                     | Boronic Acid               | Catalyst (mol%)                           | Base (equiv)                            | Solvent                            | Temp (°C) | Yield (%) |
|---------------------------------|----------------------------|-------------------------------------------|-----------------------------------------|------------------------------------|-----------|-----------|
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid         | Pd(PPh <sub>3</sub> ) <sub>4</sub><br>(5) | K <sub>3</sub> PO <sub>4</sub><br>(2.5) | 1,4-Dioxane/H <sub>2</sub> O (4:1) | 85-95     | 85        |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methylphenylboronic acid | Pd(PPh <sub>3</sub> ) <sub>4</sub><br>(5) | K <sub>3</sub> PO <sub>4</sub><br>(2.5) | 1,4-Dioxane/H <sub>2</sub> O (4:1) | 85-95     | 88        |

This data is for an analogous compound and serves as a reference for expected reactivity.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl moieties onto the pyridine ring of a halogenated **2-amino-6-methoxypyridine** derivative.

#### Experimental Protocol: Sonogashira Coupling of a Bromopyridine with a Terminal Alkyne (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

- Aryl or heteroaryl bromide (e.g., 2-bromo-6-methoxypyridine) (1.0 equiv)
- Terminal alkyne (1.2 equiv)
- Palladium catalyst (e.g., Pd(CF<sub>3</sub>COO)<sub>2</sub>) (0.025 equiv)

- Triphenylphosphine ( $\text{PPh}_3$ ) (0.05 equiv)
- Copper(I) iodide ( $\text{CuI}$ ) (0.05 equiv)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Anhydrous N,N-Dimethylformamide (DMF)

**Procedure:**

- To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, triphenylphosphine, and copper(I) iodide.
- Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
- Add the aryl bromide, the terminal alkyne, and triethylamine.
- Heat the reaction mixture to 100 °C and stir for 3 hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

**Quantitative Data for Sonogashira Coupling of a Related Aminopyridine**

| Aryl Halide                | Alkyne          | Pd Catalyst (mol%)                   | Cu Catalyst (mol%) | Base              | Solvent | Temp (°C) | Time (h) | Yield (%) |
|----------------------------|-----------------|--------------------------------------|--------------------|-------------------|---------|-----------|----------|-----------|
| 2-Amino-3-bromopropylidene | Phenylacetylene | Pd(CF <sub>3</sub> COO) <sub>2</sub> | CuI (5) (2.5)      | Et <sub>3</sub> N | DMF     | 100       | 3        | 96        |

This data is for an analogous compound and serves as a reference for expected reactivity.

## Cyclization and Condensation Reactions

The amino group of **2-Amino-6-methoxypyridine** is a key functional handle for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry.

Imidazo[1,2-a]pyridines are a class of bicyclic heterocycles with a broad range of biological activities. A common synthetic route involves the reaction of a 2-aminopyridine with an  $\alpha$ -haloketone.[\[2\]](#)[\[6\]](#)

### Experimental Protocol: Synthesis of Imidazo[1,2-a]pyridines (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

#### Materials:

- **2-Amino-6-methoxypyridine** (1.0 equiv)
- $\alpha$ -Bromoketone (1.0 equiv)
- Base (e.g., NaHCO<sub>3</sub>)
- Solvent (e.g., Ethanol)

#### Procedure:

- Dissolve **2-Amino-6-methoxypyridine** and the  $\alpha$ -bromoketone in ethanol.
- Add sodium bicarbonate to the mixture.
- Reflux the reaction mixture for several hours.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., ethyl acetate).
- Separate the organic layer, dry over anhydrous sodium sulfate, and concentrate.
- Purify the crude product by recrystallization or column chromatography.

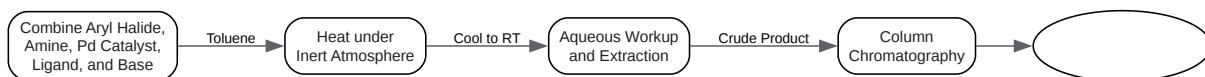
**2-Amino-6-methoxypyridine** can undergo condensation reactions with 1,3-dicarbonyl compounds, such as  $\beta$ -ketoesters (e.g., ethyl acetoacetate), to form various heterocyclic structures. The reaction outcome can be influenced by the reaction conditions.

#### Experimental Protocol: Reaction with Ethyl Acetoacetate (General Procedure)

This protocol is a general guideline and may require optimization for specific substrates.

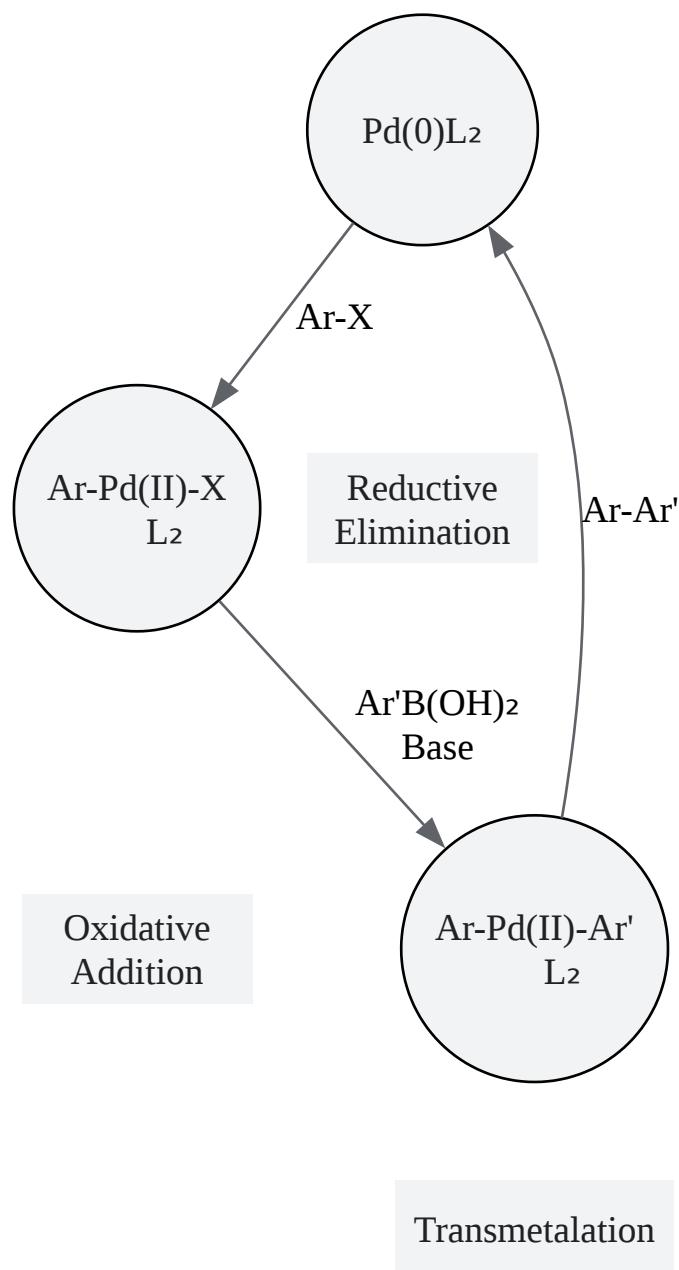
#### Materials:

- **2-Amino-6-methoxypyridine** (1.0 equiv)
- Ethyl acetoacetate (1.1 equiv)
- Acid or base catalyst (optional)
- Solvent (e.g., ethanol, acetic acid)


#### Procedure:

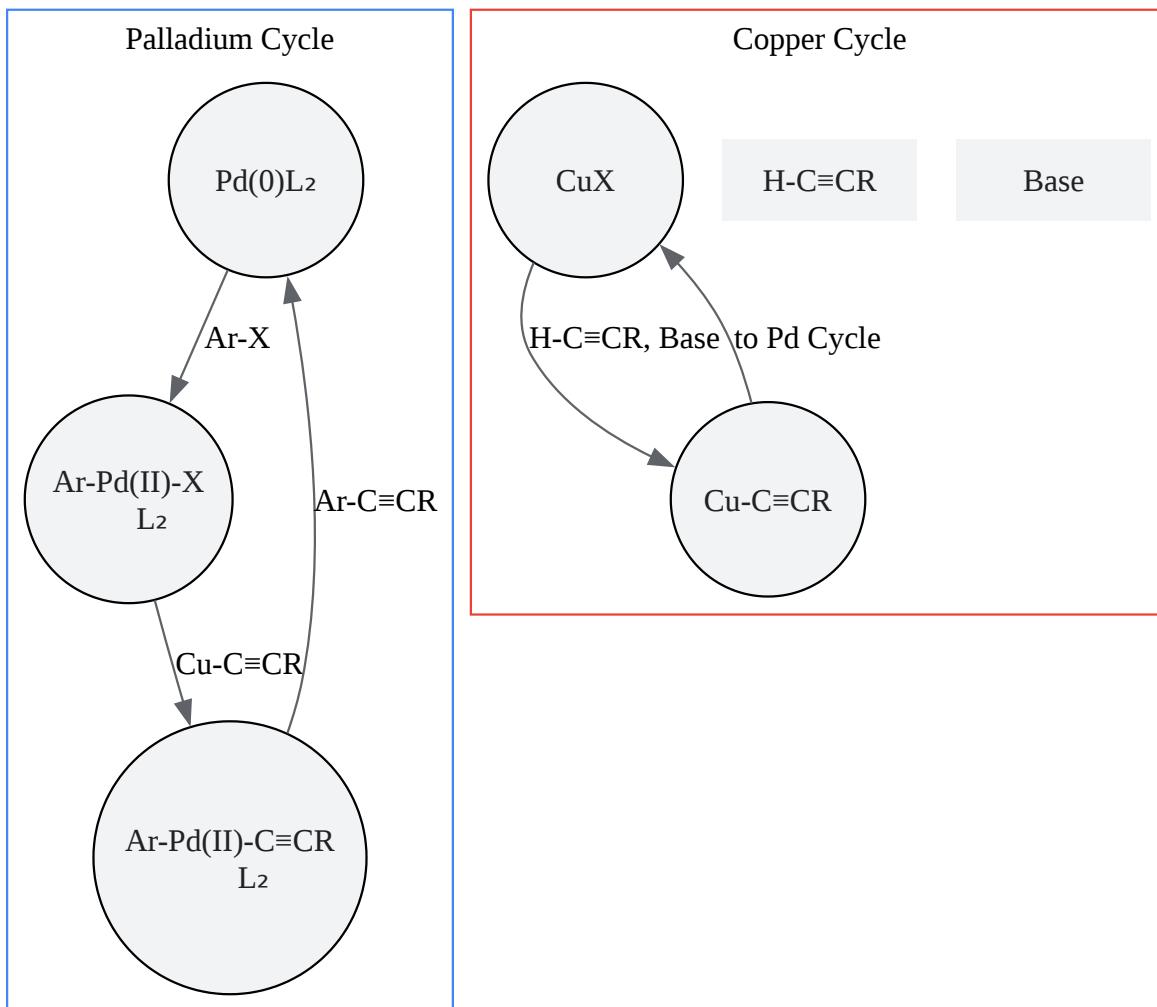
- Combine **2-Amino-6-methoxypyridine** and ethyl acetoacetate in a suitable solvent.
- If required, add a catalytic amount of acid or base.

- Heat the reaction mixture to reflux.
- Monitor the reaction progress by TLC.
- Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.


## Workflow and Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the general workflows and catalytic cycles for the key reactions discussed.




[Click to download full resolution via product page](#)

*Buchwald-Hartwig Amination Experimental Workflow.*



[Click to download full resolution via product page](#)

*Simplified Catalytic Cycle for Suzuki-Miyaura Coupling.*



[Click to download full resolution via product page](#)

*Simplified Catalytic Cycles for Sonogashira Coupling.*

## Conclusion

**2-Amino-6-methoxypyridine** is a highly valuable and versatile building block in organic synthesis. Its unique electronic and structural features allow for a diverse range of chemical transformations, providing access to a wide array of complex molecules with significant potential in medicinal chemistry, agrochemicals, and materials science. The palladium-catalyzed cross-coupling reactions and cyclocondensation strategies highlighted in this guide

demonstrate the extensive utility of this compound. The provided experimental protocols and data serve as a practical resource for researchers looking to incorporate this powerful synthetic tool into their research and development programs. Further exploration of the reactivity of **2-Amino-6-methoxypyridine** is expected to continue to yield novel and efficient synthetic methodologies for the construction of important organic molecules.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 2024.sci-hub.st [2024.sci-hub.st]
- To cite this document: BenchChem. [2-Amino-6-methoxypyridine: A Versatile Building Block in Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b105723#2-amino-6-methoxypyridine-as-a-building-block-in-organic-synthesis>]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)